molecular formula C13H14F4O2 B8000731 2,2,2-Trifluoro-1-(4-fluoro-2-(isopentyloxy)phenyl)ethanone

2,2,2-Trifluoro-1-(4-fluoro-2-(isopentyloxy)phenyl)ethanone

Cat. No.: B8000731
M. Wt: 278.24 g/mol
InChI Key: SXYHOMHZOOVQNU-UHFFFAOYSA-N
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Description

4’-Fluoro-2’-iso-pentoxy-2,2,2-trifluoroacetophenone is an organic compound characterized by the presence of fluorine and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Fluoro-2’-iso-pentoxy-2,2,2-trifluoroacetophenone typically involves the reaction of 4’-fluoroacetophenone with iso-pentyl alcohol in the presence of a suitable catalyst. The reaction conditions often include the use of an acid catalyst and elevated temperatures to facilitate the esterification process.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of advanced purification techniques, such as distillation and recrystallization, ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4’-Fluoro-2’-iso-pentoxy-2,2,2-trifluoroacetophenone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can yield alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like sodium hydride and alkyl halides are employed under anhydrous conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted acetophenone derivatives.

Scientific Research Applications

4’-Fluoro-2’-iso-pentoxy-2,2,2-trifluoroacetophenone has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and pharmaceutical research.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4’-Fluoro-2’-iso-pentoxy-2,2,2-trifluoroacetophenone involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of fluorine atoms enhances its binding affinity and stability, leading to significant biological effects. The compound may modulate various biochemical pathways, influencing cellular processes and functions.

Comparison with Similar Compounds

Similar Compounds

    4’-Fluoroacetophenone: Lacks the iso-pentoxy and trifluoromethyl groups.

    2,2,2-Trifluoroacetophenone: Lacks the fluoro and iso-pentoxy groups.

    4’-Iso-pentoxyacetophenone: Lacks the fluoro and trifluoromethyl groups.

Uniqueness

4’-Fluoro-2’-iso-pentoxy-2,2,2-trifluoroacetophenone is unique due to the combination of fluoro, iso-pentoxy, and trifluoromethyl groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

IUPAC Name

2,2,2-trifluoro-1-[4-fluoro-2-(3-methylbutoxy)phenyl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14F4O2/c1-8(2)5-6-19-11-7-9(14)3-4-10(11)12(18)13(15,16)17/h3-4,7-8H,5-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXYHOMHZOOVQNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCOC1=C(C=CC(=C1)F)C(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14F4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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